molecular formula C14H20FNO2S B1681634 Seridopidine CAS No. 883631-51-4

Seridopidine

Cat. No.: B1681634
CAS No.: 883631-51-4
M. Wt: 285.38 g/mol
InChI Key: PHRDGRSMZPOCAB-UHFFFAOYSA-N
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Description

It is primarily used as an oral therapy for conditions such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome . This compound has shown potential in modulating dopamine receptors, making it a valuable candidate for treating various neurological disorders.

Preparation Methods

The preparation of Seridopidine involves several synthetic routes and reaction conditions. One common method includes the dissolution of the drug in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the synthesis typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Detailed industrial methods are proprietary and often not disclosed publicly.

Chemical Reactions Analysis

Seridopidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

Seridopidine has a wide range of scientific research applications:

Mechanism of Action

Seridopidine works by modulating dopamine receptors, particularly the dopamine D2 and D3 receptors . It acts as a dopamine-like compound, influencing the dopaminergic pathways in the brain. This modulation helps in alleviating symptoms associated with neurological disorders by restoring the balance of dopamine levels.

Comparison with Similar Compounds

Seridopidine is unique in its specific modulation of dopamine receptors. Similar compounds include:

Compared to these compounds, this compound offers a distinct mechanism of action and therapeutic potential, particularly in its oral administration and specific receptor targeting.

Properties

CAS No.

883631-51-4

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

1-ethyl-4-(3-fluoro-5-methylsulfonylphenyl)piperidine

InChI

InChI=1S/C14H20FNO2S/c1-3-16-6-4-11(5-7-16)12-8-13(15)10-14(9-12)19(2,17)18/h8-11H,3-7H2,1-2H3

InChI Key

PHRDGRSMZPOCAB-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F

Canonical SMILES

CCN1CCC(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)F

Appearance

Solid powder

Key on ui other cas no.

883631-51-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACR343;  ACR-343;  ACR 343;  Seridopidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation according to Example 1: 4-[3-fluoro-5-(methylsulfonyl)phenyl]piperidine (0.4 g, 1.55 mmol), acetonitrile (5 ml), potassium carbonate (0.42 g, 3.0 mmol), 1-iodoethane (0.147 ml, 1.55 mmol). Yield: 0.28 g (63%). The amine was converted to the hydrochloric acid salt and recrystallized from ethanol/diethyl ether: M.p. 176-178° C. MS m/z (relative intensity, 70 eV) 285 (M+, 15), 284 (16), 271 (16), 270 (bp), 84 (15).
Name
4-[3-fluoro-5-(methylsulfonyl)phenyl]piperidine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.147 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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